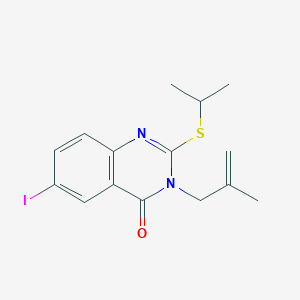
4-tert-butyl-2,6-bis(2-pyridinylmethylene)cyclohexanone
Overview
Description
4-tert-butyl-2,6-bis(2-pyridinylmethylene)cyclohexanone, also known as tBuCPP, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the family of cyclohexanone derivatives and has been found to exhibit interesting biological properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-2,6-bis(2-pyridinylmethylene)cyclohexanone is not fully understood. However, it is believed to exert its biological effects through the modulation of various cellular signaling pathways. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs) which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been found to exhibit anti-oxidant activity by scavenging free radicals.
Advantages and Limitations for Lab Experiments
TBuCPP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It exhibits low toxicity and is relatively easy to handle. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions that could be pursued in the study of 4-tert-butyl-2,6-bis(2-pyridinylmethylene)cyclohexanone. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to explore its use as a fluorescent probe for detecting metal ions in biological samples. Additionally, further research could be conducted to elucidate its mechanism of action and identify potential molecular targets.
Scientific Research Applications
TBuCPP has been extensively studied for its potential applications in scientific research. It has been found to exhibit interesting biological properties such as anti-cancer, anti-inflammatory, and anti-oxidant activities. It has also been investigated for its potential as a fluorescent probe for detecting metal ions.
properties
IUPAC Name |
(2Z,6Z)-4-tert-butyl-2,6-bis(pyridin-2-ylmethylidene)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-22(2,3)18-12-16(14-19-8-4-6-10-23-19)21(25)17(13-18)15-20-9-5-7-11-24-20/h4-11,14-15,18H,12-13H2,1-3H3/b16-14-,17-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJAFGPDIQTRTL-RYOQUFEFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=CC2=CC=CC=N2)C(=O)C(=CC3=CC=CC=N3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1C/C(=C/C2=CC=CC=N2)/C(=O)/C(=C\C3=CC=CC=N3)/C1)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B4682730.png)
![4-({4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)phenol](/img/structure/B4682736.png)
![N-{3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B4682739.png)
![2-chloro-5-(5-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4682745.png)

![N-(2,6-diisopropylphenyl)-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B4682757.png)

![5'-hydroxy-2'-methyloctahydro-1'H,2H-spiro[cyclohexane-1,4'-isoquinolin]-2-one](/img/structure/B4682778.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-isobutylbenzenesulfonamide](/img/structure/B4682786.png)
![3-(4-chlorophenyl)-N-(2-furylmethyl)-1-[(4-methoxyphenyl)acetyl]-1H-1,2,4-triazol-5-amine](/img/structure/B4682789.png)
![methyl 5-phenyl-2-({[2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4682790.png)
![4-({3-[(benzylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-4-oxo-2-butenoic acid](/img/structure/B4682791.png)
![4-[(4-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4682807.png)